molecular formula C15H13F2NO2 B4630944 N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide

N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide

Cat. No.: B4630944
M. Wt: 277.27 g/mol
InChI Key: CXJDYPFYAIOXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two fluorine atoms on the phenyl ring, a methoxy group, and a methyl group on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide typically involves the condensation of 2,4-difluoroaniline with 4-methoxy-3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

    Reduction: Formation of N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzylamine.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-(2,4-difluorophenyl)-4-hydroxybenzamide
  • N-(2,4-difluorophenyl)-4-chlorobenzamide

Uniqueness

N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the benzamide structure, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the difluorophenyl moiety provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-9-7-10(3-6-14(9)20-2)15(19)18-13-5-4-11(16)8-12(13)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJDYPFYAIOXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.